molecular formula C18H22N6O2S B10991497 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide

Cat. No.: B10991497
M. Wt: 386.5 g/mol
InChI Key: FAWBMMNPBWHFGU-UHFFFAOYSA-N
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Description

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a methoxy group, and a butanamide moiety

Preparation Methods

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available reagents. The synthetic route often includes the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions, followed by the introduction of the methoxy group and the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Scientific Research Applications

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide include other triazolopyridazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Examples of similar compounds include:

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide

InChI

InChI=1S/C18H22N6O2S/c1-26-17-11-10-15-22-21-14(24(15)23-17)8-5-9-16(25)20-18-19-12-6-3-2-4-7-13(12)27-18/h10-11H,2-9H2,1H3,(H,19,20,25)

InChI Key

FAWBMMNPBWHFGU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=C(S3)CCCCC4)C=C1

Origin of Product

United States

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